molecular formula C18H20N4O4S B2415380 N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 941945-54-6

N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No.: B2415380
CAS No.: 941945-54-6
M. Wt: 388.44
InChI Key: RRRLYJKYJVKKNA-UHFFFAOYSA-N
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Description

This compound is a type of oxalamide derivative, which contains a methylsulfonyl group attached to a tetrahydroquinoline ring and a pyridin-3-ylmethyl group. Oxalamides are known for their wide range of biological activities, and the presence of the tetrahydroquinoline and pyridin-3-ylmethyl groups could potentially enhance these activities .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized using methods such as the classical method using trimethylamine or using catalysts like magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of this compound would likely be confirmed using techniques such as FT-IR, 1H-NMR, and 13C-NMR spectroscopy, as well as elemental analysis .

Scientific Research Applications

Oxidative Stress-Induced Anticancer Activity

Compounds with a structure incorporating elements of the 1,2,3,4-tetrahydroquinoline motif, such as N-arylsulfonyl 1,2,3,4-tetrahydroquinolines, have been synthesized and evaluated for their potential anticancer properties. These compounds induced oxidative stress and glutathione depletion in cancer cell lines, including HT168 melanoma and K562 leukemia cells. They exerted cytotoxic effects at micromolar concentrations, with specific derivatives showing significant cytotoxicity and low EC50 values against a range of cancer cell lines, highlighting their potential as oxidative stress-inducing anticancer agents (Madácsi et al., 2013).

Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)

Another area of interest is the inhibition of PNMT, an enzyme critical in the synthesis of the neurotransmitter norepinephrine. Studies on 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines have shown remarkable potency and selectivity as PNMT inhibitors. These compounds demonstrate potential for penetrating the blood-brain barrier, suggesting their utility in neurological conditions where modulation of norepinephrine levels may be beneficial (Grunewald et al., 2005).

α1-Adrenergic Receptor Antagonism

Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines have been investigated for their potential as α1-adrenergic receptor antagonists. These compounds showed high-to-moderate affinity for the α1-adrenoceptor and moderate selectivity over the α2-receptor subtype. This class of compounds could serve as a basis for developing new treatments for conditions mediated by α1-adrenergic receptors, such as hypertension or certain types of prostate disorders (Rak et al., 2016).

Properties

IUPAC Name

N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(pyridin-3-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-27(25,26)22-9-3-5-14-6-7-15(10-16(14)22)21-18(24)17(23)20-12-13-4-2-8-19-11-13/h2,4,6-8,10-11H,3,5,9,12H2,1H3,(H,20,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRLYJKYJVKKNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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